molecular formula C20H24N6O2S B15120741 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B15120741
M. Wt: 412.5 g/mol
InChI Key: LSPREVBPWANOKC-UHFFFAOYSA-N
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Description

3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a combination of pyrrolidine, pyrimidine, piperazine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as pyrrolidine and pyrimidine derivatives, which are then coupled with piperazine and benzothiazole units under specific reaction conditions.

  • Step 1: Synthesis of Pyrrolidine Derivatives:
    • Pyrrolidine derivatives are synthesized by reacting pyrrolidine with various electrophiles under controlled conditions.
    • Common reagents: Pyrrolidine, alkyl halides, and bases like sodium hydride.
  • Step 2: Synthesis of Pyrimidine Derivatives:
    • Pyrimidine derivatives are prepared by cyclization reactions involving appropriate precursors.
    • Common reagents: Guanidine, β-diketones, and acids or bases as catalysts.
  • Step 3: Coupling Reactions:
    • The pyrrolidine and pyrimidine derivatives are coupled with piperazine and benzothiazole units.
    • Common reagents: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine moieties.
    • Common reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction:
    • Reduction reactions can occur at the pyrimidine and benzothiazole rings.
    • Common reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution:
    • Substitution reactions can take place at various positions on the aromatic rings.
    • Common reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:

  • Chemistry:
    • Used as a building block for synthesizing more complex molecules.
    • Studied for its reactivity and interaction with various reagents.
  • Biology:
    • Investigated for its potential as a bioactive molecule.
    • Studied for its effects on cellular processes and enzyme activities.
  • Medicine:
    • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:
    • Used in the development of new materials with specific properties.
    • Studied for its potential applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • Pyrrolidine Derivatives:
    • Compounds with similar pyrrolidine moieties, such as pyrrolidine-2,5-diones.
  • Pyrimidine Derivatives:
    • Compounds with similar pyrimidine rings, such as 2-aminopyrimidines.
  • Piperazine Derivatives:
    • Compounds with similar piperazine units, such as 1-benzylpiperazine.
  • Benzothiazole Derivatives:
    • Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole.

Uniqueness: The uniqueness of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione lies in its multi-functional structure, which combines several bioactive moieties into a single molecule

Properties

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

IUPAC Name

3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C20H24N6O2S/c1-15-14-18(24-8-4-5-9-24)22-20(21-15)26-12-10-25(11-13-26)19-16-6-2-3-7-17(16)29(27,28)23-19/h2-3,6-7,14H,4-5,8-13H2,1H3

InChI Key

LSPREVBPWANOKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)N5CCCC5

Origin of Product

United States

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